molecular formula C14H20O3 B14735991 Pentyl hydroxy(4-methylphenyl)acetate CAS No. 6318-22-5

Pentyl hydroxy(4-methylphenyl)acetate

Cat. No.: B14735991
CAS No.: 6318-22-5
M. Wt: 236.31 g/mol
InChI Key: APCHDRJIIZKLKG-UHFFFAOYSA-N
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Description

Pentyl hydroxy(4-methylphenyl)acetate is an ester derivative combining a pentyl chain with a hydroxy(4-methylphenyl)acetic acid moiety. Structurally, it shares functional groups with esters known for applications in coatings, solvents, and bioactive molecules. Its synthesis likely involves esterification of hydroxy(4-methylphenyl)acetic acid with pentanol, similar to methods described for related compounds .

Properties

CAS No.

6318-22-5

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

pentyl 2-hydroxy-2-(4-methylphenyl)acetate

InChI

InChI=1S/C14H20O3/c1-3-4-5-10-17-14(16)13(15)12-8-6-11(2)7-9-12/h6-9,13,15H,3-5,10H2,1-2H3

InChI Key

APCHDRJIIZKLKG-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C(C1=CC=C(C=C1)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentyl hydroxy(4-methylphenyl)acetate can be synthesized through esterification reactions. One common method involves the reaction of 4-methylphenylacetic acid with pentanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous esterification processes. These processes utilize large reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Pentyl hydroxy(4-methylphenyl)acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to form 4-methylphenylacetic acid and pentanol.

    Reduction: The ester can be reduced to form the corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Transesterification: Alcohols in the presence of an acid or base catalyst.

Major Products Formed

    Hydrolysis: 4-Methylphenylacetic acid and pentanol.

    Reduction: Corresponding alcohols.

    Transesterification: Different esters depending on the alcohol used.

Scientific Research Applications

Pentyl hydroxy(4-methylphenyl)acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other consumer products due to its pleasant aroma.

Mechanism of Action

The mechanism of action of pentyl hydroxy(4-methylphenyl)acetate depends on its specific application. In biological systems, it may interact with cellular components, leading to various effects such as antimicrobial activity. The exact molecular targets and pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Pentyl hydroxy(4-methylphenyl)acetate and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Solubility Volatility Key Applications
Pentyl acetate C₇H₁₄O₂ 130.19 Miscible in organic solvents; low water solubility Medium volatility Coatings, solvents, cleaners
Methyl (4-hydroxyphenyl)acetate C₉H₁₀O₃ 166.18 Limited data; likely soluble in polar organic solvents Low volatility Pharmaceuticals, agrochemicals
4-Methylphenyl acetate C₉H₁₀O₂ 150.18 Similar to pentyl acetate Medium-high volatility Fragrances, flavorants
Ethyl (4-methylphenyl)acetate C₁₁H₁₄O₂ 178.23 Low water solubility Medium volatility Intermediate in organic synthesis

Key Observations :

  • Volatility : Pentyl acetate exhibits medium volatility, slower evaporation than butyl acetate, making it suitable for coatings requiring extended drying times . Methyl (4-hydroxyphenyl)acetate, with a polar hydroxyl group, likely has lower volatility.
  • Solubility : All analogs show poor water solubility but compatibility with organic solvents. Pentyl acetate’s solvent power for resins (e.g., acrylics, cellulose derivatives) is comparable to butyl acetate but with slower evaporation .
  • Functional Groups : The hydroxyl group in methyl (4-hydroxyphenyl)acetate enhances hydrogen-bonding capacity, influencing its bioactivity and solubility in polar media .

Research Findings

  • Vapor-Phase Behavior : Pentyl acetate’s vapor-phase concentration estimates vary by <3.6-fold across liquid dilutions, highlighting challenges in precise odorant delivery for behavioral studies .
  • Insect Sensitivity : Pentyl acetate activates specific antennal compartments in Zeugodacus cucurbitae (melon fly), suggesting role-specific olfactory responses in chemical ecology .
  • Synthetic Challenges : Analogous compounds like ethyl (4-methylphenyl)sulfonyl acetate require controlled storage (e.g., under nitrogen) to prevent degradation, a consideration likely relevant to this compound .

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